molecular formula C11H19NO4 B13038354 2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]aceticacid

2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]aceticacid

Cat. No.: B13038354
M. Wt: 229.27 g/mol
InChI Key: XEJQQXKDTNNNMU-YUMQZZPRSA-N
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Description

2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid is a synthetic organic compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol This compound is characterized by a cyclobutyl ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.

    Introduction of the Boc-Protected Amino Group: The amino group is introduced via nucleophilic substitution, followed by protection with tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Substitution: Reagents such as alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) are employed.

Major Products

    Deprotected Amine: Resulting from Boc group removal.

    Oxidized Derivatives: Depending on the oxidizing agent used.

    Esters and Amides: Formed through substitution reactions.

Scientific Research Applications

2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of the Boc-protected amino group allows for selective deprotection and further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

2-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(8)6-9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1

InChI Key

XEJQQXKDTNNNMU-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H]1CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1CC(=O)O

Origin of Product

United States

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